molecular formula C21H18N4O2S B12045527 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B12045527
M. Wt: 390.5 g/mol
InChI Key: GHGHVGVEHWXHQX-WSDLNYQXSA-N
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Description

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a synthetic compound known for its significant biological activities It is a derivative of benzimidazole and naphthalene, which are both well-known for their diverse pharmacological properties

Preparation Methods

The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 2-hydroxynaphthaldehyde with 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under reflux conditions in ethanol. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired product .

Chemical Reactions Analysis

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with various molecular targets. It acts as an effective iron chelator, disrupting bacterial cell division by inhibiting the assembly of late-stage division proteins. This leads to reduced peptidoglycan remodeling at the division site and prevents cytoplasmic compartmentalization .

Comparison with Similar Compounds

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C21H18N4O2S/c1-25-18-9-5-4-8-17(18)23-21(25)28-13-20(27)24-22-12-16-15-7-3-2-6-14(15)10-11-19(16)26/h2-12,26H,13H2,1H3,(H,24,27)/b22-12+

InChI Key

GHGHVGVEHWXHQX-WSDLNYQXSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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